![molecular formula C18H20N4O3 B4023932 4,4'-{[2-(allyloxy)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4023932.png)
4,4'-{[2-(allyloxy)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)
Overview
Description
“4,4’-{[2-(allyloxy)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)” is a derivative of pyrazole, a heterocyclic compound . Pyrazoles have attracted attention due to their diverse biological activities, and some have been shown to be cytotoxic to several human cell lines . Several drugs currently on the market have this heterocycle as the key structural motif .
Synthesis Analysis
The compound is synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The products were isolated by simple filtration .Molecular Structure Analysis
The structures of all synthesized compounds were characterized by physicochemical properties and spectral means (IR and NMR) .Chemical Reactions Analysis
The compound was synthesized in high to excellent yield . All compounds have good radical scavenging activity, and half of them are more active than ascorbic acid used as standard .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were characterized using various techniques such as EDS, FE-SEM, TEM, FT-IR, XRD, TGA, and VSM analyses .Scientific Research Applications
Catalysis
The compound has been utilized in the synthesis of various derivatives through catalytic processes. A core–shell magnetic nanomaterial has been reported to catalyze the preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives, showcasing high yields and short reaction times .
Magnetic Nanomaterials
This compound is integral in the creation of magnetic nanomaterials which have applications ranging from microwave absorption to biosensing of cancer biomarkers. These materials are known for their thermal and chemical stability, eco-friendly nature, and efficiency .
Environmental Applications
The derivatives of this compound have been employed in environmental applications such as the removal of heavy metals from aqueous solutions and the photodegradation of dyes, contributing to water purification technologies .
Drug Delivery
In the pharmaceutical industry, the compound’s derivatives are explored for their potential in drug delivery systems. Their ability to be functionalized makes them suitable candidates for targeted therapy applications .
Fungicides and Pesticides
Derivatives of this compound have been used as fungicides and pesticides. Their chemical structure allows them to interact with various biological targets, providing protection against a range of fungal and pest species .
Dye Industry
The compound has applications in the dye industry, where its derivatives are used as colorants. The structural versatility of the compound allows for the synthesis of a variety of dyes with different properties .
Biological Activity
Research has indicated that pyrazoles, which are part of the compound’s structure, exhibit diverse biological activities. Some derivatives have shown cytotoxic effects on human cell lines, which could be leveraged in cancer research .
Synthesis of Derivatives
The compound is used in the synthesis of its derivatives through condensation reactions with aromatic aldehydes. These derivatives have been synthesized using various catalysts, highlighting the compound’s versatility in chemical synthesis .
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit cytotoxic effects on various human cell lines , suggesting that they may interact with cellular components involved in cell survival and proliferation.
Mode of Action
It’s synthesized via a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes . The resulting compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Similar compounds have been shown to activate autophagy proteins as a survival mechanism, while the predominant pathway of cell death was p53-mediated apoptosis .
Result of Action
The compound has been shown to have good radical scavenging activity, with some derivatives proving to be cytotoxic in the RKO cell line . In particular, one derivative proved to be a very potent scavenger and exhibited significant cytotoxicity against RKO cells .
properties
IUPAC Name |
5-methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-(2-prop-2-enoxyphenyl)methyl]-1,2-dihydropyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-4-9-25-13-8-6-5-7-12(13)16(14-10(2)19-21-17(14)23)15-11(3)20-22-18(15)24/h4-8,16H,1,9H2,2-3H3,(H2,19,21,23)(H2,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAYJAFDSQXMSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=CC=C2OCC=C)C3=C(NNC3=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-{[2-(prop-2-en-1-yloxy)phenyl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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